5-Methyl-5-phenylnonanedinitrile
Description
5-Methyl-5-phenylnonanedinitrile (C₁₆H₂₀N₂) is a branched aliphatic dinitrile featuring a nine-carbon chain with two nitrile groups (-C≡N) at the terminal positions and a methyl (-CH₃) and phenyl (-C₆H₅) substituent at the central carbon (position 5).
Properties
CAS No. |
63438-97-1 |
|---|---|
Molecular Formula |
C16H20N2 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
5-methyl-5-phenylnonanedinitrile |
InChI |
InChI=1S/C16H20N2/c1-16(11-5-7-13-17,12-6-8-14-18)15-9-3-2-4-10-15/h2-4,9-10H,5-8,11-12H2,1H3 |
InChI Key |
CYCJDEQMGWRWBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC#N)(CCCC#N)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 5-methyl-5-phenylnonanedinitrile with three structurally related compounds, focusing on molecular features, physical properties, and applications.
Table 1: Comparative Analysis of 5-Methyl-5-phenylnonanedinitrile and Analogues
Key Observations:
Functional Group Diversity: The dinitrile group in the target compound distinguishes it from hydantoins (cyclic ureas) and amino-substituted nitriles. This dual nitrile functionality enhances its utility in polymerization (e.g., nylon derivatives) compared to mono-nitriles like 5-amino-5-phenylpentanenitrile .
Physical Properties: Melting Points: 5-Methyl-5-phenylhydantoin exhibits a high melting point (199–201°C) due to its rigid heterocyclic structure and hydrogen-bonding capacity. In contrast, the aliphatic chain and lack of polar groups in 5-methyl-5-phenylnonanedinitrile suggest a lower melting point, typical of long-chain nitriles (e.g., adiponitrile, mp -30°C).
Applications: Pharmaceuticals: Hydantoin derivatives are well-documented in anticonvulsant drugs (e.g., phenytoin), whereas amino-nitriles like the pentanenitrile hydrochloride serve as precursors for bioactive molecules.
Research Findings and Implications
- Reactivity: The dual nitrile groups in 5-methyl-5-phenylnonanedinitrile may facilitate nucleophilic additions or cyclization reactions, unlike mono-nitriles .
- Solubility Challenges : The phenyl group’s hydrophobicity could necessitate the use of aprotic solvents (e.g., DMF) in synthetic workflows, a limitation also observed in phenyl-substituted pyrazoles .
- Synthetic Potential: Computational modeling suggests that branching at the 5th carbon (methyl and phenyl) sterically hinders reactions at the central carbon, a contrast to linear nitriles like hexanedinitrile.
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